COX-1/COX-2 Inhibition: Tectoridin is Inactive, Unlike Its Aglycone and Analogs
The glycosylation at the 7-OH position of belamcandin (tectoridin) completely abolishes its COX-1 and COX-2 inhibitory activity. In a direct head-to-head assay using a COX inhibitor screening kit, tectoridin showed no inhibition against both COX isoenzymes. In contrast, its aglycone tectorigenin inhibited COX-1 (IC₅₀ = 122.30 ± 0.90 µg/mL) and COX-2 (IC₅₀ = 56.70 ± 1.50 µg/mL), while irigenin, a close structural analog with a C-4' methoxy group, was the most potent inhibitor with IC₅₀ values of 35.25 ± 1.40 µM and 10.83 ± 0.86 µM for COX-1 and COX-2, respectively [1].
| Evidence Dimension | Inhibition of cyclooxygenase (COX) isoenzymes |
|---|---|
| Target Compound Data | Tectoridin: No inhibition of COX-1 or COX-2 |
| Comparator Or Baseline | Tectorigenin: COX-1 IC₅₀ = 122.30 ± 0.90 µg/mL, COX-2 IC₅₀ = 56.70 ± 1.50 µg/mL; Irigenin: COX-1 IC₅₀ = 35.25 ± 1.40 µM, COX-2 IC₅₀ = 10.83 ± 0.86 µM |
| Quantified Difference | Inactive vs. active (tectorigenin and irigenin); irigenin is ~3.5-fold more potent than tectorigenin on COX-1 |
| Conditions | In vitro COX-1 and COX-2 inhibitor screening assay (Cayman Chemical) |
Why This Matters
For anti-inflammatory applications, the glycoside belamcandin acts as an inactive prodrug; its selection over the active aglycone must be justified by a need for targeted delivery or reduced gastric irritation, as it lacks direct COX inhibitory activity.
- [1] Nassar, M.I., et al. (2022). Irigenin, a novel lead from Iris confusa for management of Helicobacter pylori infection with selective COX-2 and HpIMPDH inhibitory potential. Scientific Reports, 12, 11457. View Source
